![molecular formula C24H26N4O3S2 B2697633 4-{1-[(2-chlorophenyl)acetyl]-4,5-dihydro-1H-imidazol-2-yl}morpholine CAS No. 1115931-88-8](/img/structure/B2697633.png)
4-{1-[(2-chlorophenyl)acetyl]-4,5-dihydro-1H-imidazol-2-yl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers have explored various synthetic routes, including condensation reactions, cyclizations, and functional group transformations. Precursors such as chlorophenylacetic acid, morpholine, and imidazole derivatives are used to assemble the final product. Detailed synthetic protocols can be found in relevant literature .
Chemical Reactions Analysis
The compound’s reactivity depends on its functional groups. Researchers have investigated its behavior in various reactions, including nucleophilic substitutions, acylations, and cyclizations. These reactions yield derivatives with altered properties. For instance, acylation of the morpholine nitrogen may enhance bioactivity .
Aplicaciones Científicas De Investigación
Physicochemical Properties and Synthesis
One study focused on the physicochemical properties and synthesis of an anticonvulsant compound, identifying its insolubility in neutral aqueous medium and solubility in acidic conditions. The study also detailed the compound's pKa value and partition coefficients, providing essential data for further pharmaceutical formulation and drug design processes (Heinecke & Thiel, 2001).
Photophysical and Electrochemical Properties
Research on phenyl-imidazole-based ligands for heteroleptic bis-cyclometalated iridium complexes demonstrated how these compounds' photophysical and electrochemical properties could be modified. Such modifications have implications for developing materials with specific optical and electronic characteristics, relevant in light-emitting diodes and other photonic applications (Baranoff et al., 2011).
Antimicrobial and Antibacterial Activity
A novel series of compounds synthesized from 4-morpholinophenyl demonstrated significant antimicrobial and antibacterial activities. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria (Khumar, Ezhilarasi, & Prabha, 2018).
Interaction with Biological Targets
Several studies have investigated the interaction of related compounds with biological targets such as DNA and serum proteins. These interactions are crucial for understanding the mechanism of action of potential therapeutic agents and designing more effective drugs. For example, the interaction of polypyridyl copper(II) complexes with DNA and serum protein in vitro provides insights into the structural requirements for binding and the potential therapeutic applications of these complexes (Zhao et al., 2014).
Anticonvulsant and Analgesic Agents
The synthesis and evaluation of novel imidazolones and pyrrolones as modulators of GABAA receptors were explored, indicating that these compounds exhibit considerable pharmacological activity. This research highlights the potential of such compounds in developing new treatments for neurological disorders (Grunwald et al., 2006).
Propiedades
IUPAC Name |
methyl 3-[[2-[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanylacetyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S2/c1-31-24(30)21-19(9-14-32-21)27-20(29)16-33-23-22(25-10-11-26-23)28-12-7-18(8-13-28)15-17-5-3-2-4-6-17/h2-6,9-11,14,18H,7-8,12-13,15-16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHHSGYTJZWRKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CSC2=NC=CN=C2N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

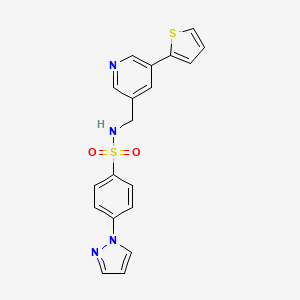
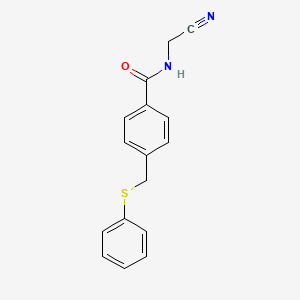
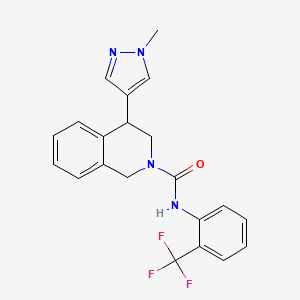
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2697556.png)

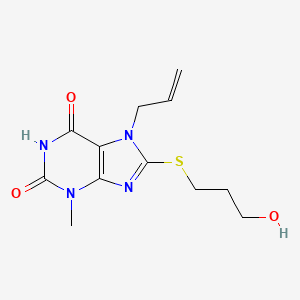
![methyl 1-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]-5-nitro-2-oxopyridine-3-carboxylate](/img/structure/B2697562.png)
![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2697563.png)
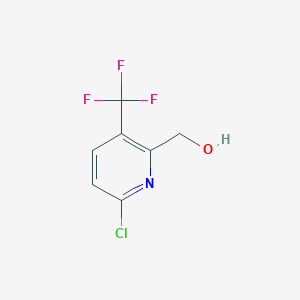
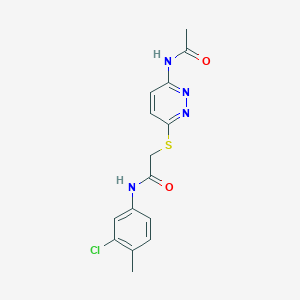
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2697568.png)

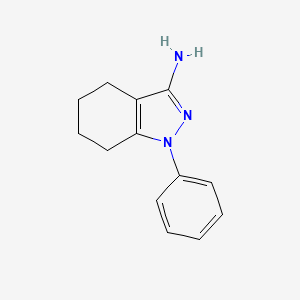
![5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide](/img/no-structure.png)